molecular formula C29H36ClN7O2 B2763707 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 902929-03-7

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Cat. No.: B2763707
CAS No.: 902929-03-7
M. Wt: 550.1
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Description

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C29H36ClN7O2 and its molecular weight is 550.1. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The interaction between the compound and its targets can result in changes that lead to the observed biological effects.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These pathways and their downstream effects would likely correspond to the biological activities mentioned above.

Result of Action

Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level.

Biological Activity

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a complex organic compound with potential therapeutic applications. This compound incorporates a piperazine moiety known for its biological significance, particularly in pharmacology. The biological activity of this compound can be explored through its effects on various biological systems, including antibacterial and antitumor properties.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C26H32ClN5O2
  • Molecular Weight : 482.03 g/mol

Structural Characteristics

PropertyValue
LogP3.2726
LogD2.7288
Polar Surface Area59.064 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains. In studies evaluating the antibacterial activity of related compounds, moderate to strong activity was observed against common pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Antitumor Activity

The antitumor potential of compounds related to this compound has been documented in several studies. For example, compounds synthesized from similar frameworks have demonstrated cytotoxic effects on various cancer cell lines . The proposed mechanism includes inducing apoptosis and inhibiting proliferation through interactions with specific cellular targets.

Case Studies

  • Synthesis and Evaluation : A study synthesized several piperazine derivatives and evaluated their biological activities. The findings indicated that modifications to the piperazine ring significantly affected the antibacterial and antitumor activities .
  • In Vitro Studies : In vitro assays revealed that compounds with structural similarities to the target compound exhibited IC50 values indicating potent activity against cancer cells and bacteria . These studies utilized various methodologies including MTT assays for cytotoxicity and disk diffusion methods for antibacterial testing.

Properties

CAS No.

902929-03-7

Molecular Formula

C29H36ClN7O2

Molecular Weight

550.1

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C29H36ClN7O2/c1-21(2)20-36-28(39)24-9-3-4-10-25(24)37-26(32-33-29(36)37)11-12-27(38)31-13-6-14-34-15-17-35(18-16-34)23-8-5-7-22(30)19-23/h3-5,7-10,19,21H,6,11-18,20H2,1-2H3,(H,31,38)

SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCCN4CCN(CC4)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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